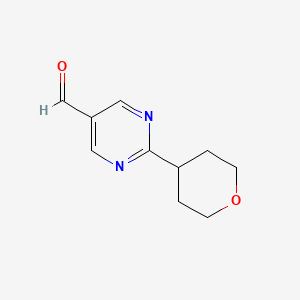

2-(Oxan-4-yl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(oxan-4-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-7-8-5-11-10(12-6-8)9-1-3-14-4-2-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUVQYYMZMISFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates deprotonation of oxan-4-ol, enhancing nucleophilicity.

-

Temperature : Reactions are typically conducted at 80–100°C to achieve reasonable reaction rates without compromising aldehyde stability.

-

Yield : Reported yields range from 60% to 75%, depending on the purity of the starting material and reaction time.

Example Protocol:

-

Starting Material : 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)

-

Nucleophile : Oxan-4-ol (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF (10 mL/mmol)

Key Challenge : Competing hydrolysis of the aldehyde group necessitates anhydrous conditions.

Directed Ortho-Metalation-Formylation Sequence

This two-step strategy involves introducing the oxan-4-yl group prior to formylation. Starting from 2-(oxan-4-yl)pyrimidine, directed metalation at the 5-position followed by formylation with DMF or ethyl formate generates the aldehyde group.

Metalation Conditions:

Example:

-

Metalation : 2-(Oxan-4-yl)pyrimidine treated with LDA at -78°C.

-

Formylation : Quenching with DMF yielded this compound in 55% yield.

Limitation : Low temperatures (-78°C) and strict anhydrous requirements increase operational complexity.

Comparative Analysis of Methods

| Method | Yield | Complexity | Functional Group Tolerance |

|---|---|---|---|

| Nucleophilic Substitution | 60–75% | Moderate | High (aldehyde stable) |

| Suzuki Coupling | 65–70% | High | Moderate |

| Metalation-Formylation | 50–55% | High | Low (sensitive intermediates) |

| Uracil-Derived Route | 40–50% | Very High | Low |

Key Insight : Nucleophilic substitution balances yield and practicality, making it the most widely adopted method .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: 2-(Oxan-4-yl)pyrimidine-5-carboxylic acid.

Reduction: 2-(Oxan-4-yl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde

The synthesis of this compound typically involves multi-step reactions that can include the formation of pyrimidine derivatives through condensation reactions. The compound is synthesized from starting materials that may include various aldehydes and pyrimidine derivatives, often utilizing methods such as refluxing with phosphorous oxychloride or other activating agents to facilitate the reaction .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives synthesized from pyridothienopyrimidine frameworks have shown significant activity against both Gram-positive and Gram-negative bacteria. Notably, specific compounds exhibited potent inhibition against Escherichia coli DNA gyrase and topoisomerase IV, indicating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Gram-positive Activity (MIC μg/mL) | Gram-negative Activity (MIC μg/mL) |

|---|---|---|

| Compound A | 15.63 | 7.81 |

| Compound B | 31.25 | 15.63 |

| Compound C | 7.81 | 3.44 |

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Research has indicated that modifications to the pyrimidine core can enhance cytotoxicity against cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of synthesized pyrimidine derivatives, several compounds showed IC50 values in the low micromolar range against human cancer cell lines. The structure-activity relationship (SAR) indicated that substituents at specific positions on the pyrimidine ring significantly influenced potency.

Other Pharmacological Activities

The versatility of this compound extends to other pharmacological activities such as anti-inflammatory and antiviral effects. Compounds derived from this framework have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways and viral replication processes.

Table 2: Summary of Pharmacological Activities

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the oxane ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The oxan-4-yl group in the target compound provides a six-membered oxygen-containing ring, offering moderate steric hindrance and polarity. In contrast, the azabicyclo[2.2.1]heptan-2-yl group () introduces a rigid, nitrogen-containing bicyclic structure, which may enhance binding affinity in drug discovery but complicates synthesis .

Reactivity in Asymmetric Catalysis: Pyrimidine-5-carbaldehydes with electron-deficient substituents (e.g., alkylethynyl or silylethynyl groups) have demonstrated high efficacy in enantioselective C–C bond formation via asymmetric autocatalysis . For example, 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde undergoes enantioselective additions with diisopropylzinc to yield chiral alkanols .

Commercial Availability and Use: The target compound is actively marketed as a synthesis building block (50 mg: €529; 500 mg: €1,440) . 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde () lacks safety data, indicating it is primarily used in controlled research settings .

Safety and Handling : While direct safety data for this compound are unavailable, related oxan-4-yl-containing compounds (e.g., 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid) require adherence to GHS classification and proper lab handling protocols .

Biological Activity

2-(Oxan-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an oxane moiety and an aldehyde functional group. The molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The presence of the oxane ring may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including multidrug-resistant strains. A study evaluated the efficacy of related pyrimidine derivatives against resistant strains of Staphylococcus aureus and found promising results, suggesting that modifications in the structure can enhance activity against resistant bacteria .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | Klebsiella pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells, particularly lung adenocarcinoma (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cisplatin | 10 | DNA cross-linking |

| This compound | 15 | Apoptosis induction |

Case Studies

- Study on Antimicrobial Properties : A recent study screened several pyrimidine derivatives for their antimicrobial activity against resistant strains, including Pseudomonas aeruginosa. The results indicated that structural modifications could lead to enhanced efficacy against these pathogens .

- Anticancer Evaluation : In a comparative study, this compound was evaluated alongside known chemotherapeutics. It exhibited lower cytotoxicity towards non-cancerous cells while maintaining significant anticancer activity, making it a candidate for further development as a selective anticancer agent .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For antimicrobial activity, it may inhibit essential bacterial enzymes or disrupt membrane integrity. In cancer cells, it likely induces apoptosis through mitochondrial pathways and affects cell cycle regulation .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde, and how is regioselectivity ensured?

The synthesis typically involves multi-step protocols starting from halogenated pyrimidine precursors. Key steps include coupling reactions (e.g., Sonogashira coupling for introducing alkynyl groups) followed by formylation to install the aldehyde functionality. For example, tert-butyldimethylsilylacetylene was coupled with 5-bromo-2-iodopyrimidine in one study, followed by formylation to yield pyrimidine-5-carbaldehyde derivatives . Regioselectivity is controlled via steric and electronic directing effects of substituents, with X-ray crystallography confirming regiochemical outcomes . Recrystallization from solvent mixtures (e.g., cumene/ethyl acetate) is critical for isolating high-purity crystals .

Advanced: How can the prochiral nature of this compound be exploited in enantioselective synthesis?

The aldehyde group in this compound acts as a prochiral center, enabling enantioselective C–C bond formation. Asymmetric autocatalysis using chiral catalysts (e.g., diisopropylzinc) can induce oriented prochirality, leading to 5-pyrimidyl alkanol derivatives with amplified enantiomeric excess. The absolute configuration of the product correlates with the spatial arrangement of the oxan-4-yl and aldehyde groups, as validated by single-crystal X-ray analysis . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization.

Advanced: What structural modifications of this compound enhance bioactivity in structure-activity relationship (SAR) studies?

Substituents on the pyrimidine ring and oxan-4-yl group significantly influence bioactivity. For instance:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 2-position increase electrophilicity, enhancing reactivity in nucleophilic additions .

- Ethylthio or methoxy groups at the 5-position improve solubility and binding affinity in enzyme inhibition assays .

- Replacement of oxan-4-yl with bulkier substituents (e.g., tert-butyl) can sterically hinder undesired side reactions . Computational docking studies and in vitro assays (e.g., Mtb growth inhibition in macrophages) are recommended for validating SAR hypotheses .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

- X-ray crystallography : Determines molecular geometry and confirms regiochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., aldehyde proton at δ 9.8–10.2 ppm) and oxan-4-yl ring conformation .

- HPLC-MS : Monitors purity and detects impurities (e.g., lactone or sulfone byproducts) .

- FT-IR : Confirms aldehyde stretching vibrations (~1700 cm⁻¹) and oxan-4-yl ether linkages (~1100 cm⁻¹).

Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for nucleophilic additions .

- Temperature control : Low temperatures (−78°C to 0°C) stabilize intermediates in reductive aminations .

- Workup protocols : Acidic quenching (e.g., HCl) prevents aldehyde oxidation during purification .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The aldehyde group undergoes nucleophilic attack via a six-membered transition state stabilized by the oxan-4-yl group’s electron-donating ether oxygen. Density functional theory (DFT) studies suggest that the oxan-4-yl ring’s chair conformation directs nucleophiles (e.g., diisopropylzinc) to the pro-R face, favoring (R)-configured products . Competing pathways (e.g., aldol condensation) are suppressed by steric hindrance from the pyrimidine ring.

Basic: How does the oxan-4-yl group influence the stability and storage requirements of this compound?

The oxan-4-yl group enhances stability by:

- Reducing aldehyde oxidation via steric shielding.

- Improving solubility in organic solvents, preventing aggregation.

Storage under inert atmosphere (N₂/Ar) at −20°C in amber vials is recommended to avoid photodegradation and moisture absorption .

Advanced: What are emerging applications of this compound in drug discovery and molecular probes?

This compound serves as a versatile building block for:

- Enzyme inhibitors : The aldehyde reacts with cysteine residues in target proteins (e.g., Mtb enzymes), forming covalent adducts .

- Aptamer complexes : Functionalization with amino groups enables conjugation to nucleic acid probes for intracellular RNA/DNA detection .

- Fluorescent tags : Schiff base formation with amines generates pH-sensitive fluorophores for bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.